4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Catalog No.
S3324930
CAS No.
345985-65-1
M.F
C16H14ClIO3
M. Wt
416.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyd...

CAS Number

345985-65-1

Product Name

4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde

Molecular Formula

C16H14ClIO3

Molecular Weight

416.64 g/mol

InChI

InChI=1S/C16H14ClIO3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3

InChI Key

RTMNFFXXTGHIJF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl

4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with an ethoxy group, a chlorobenzyl ether, and an iodine atom. Its molecular formula is C15H14ClIO3, and it features a complex arrangement of functional groups that contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, converting the aldehyde group into carboxylic acids or other derivatives.
  • Reduction: The aldehyde functionality can be reduced to alcohols using reducing agents like sodium borohydride.
  • Substitution Reactions: The presence of the iodine atom allows for nucleophilic substitution reactions, which can be utilized to introduce various substituents onto the aromatic ring .

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can be approached through several methods:

  • Starting Materials: The synthesis typically begins with commercially available 2-chlorobenzyl alcohol, which is reacted with an appropriate ethoxylating agent to form the ether.
  • Iodination: The introduction of iodine can be achieved through electrophilic iodination using iodine monochloride or similar reagents.
  • Aldol Condensation: The final step often involves an aldol condensation reaction to form the aldehyde from suitable precursors .

4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of novel polymers or materials that require specific electronic properties due to its halogen substituents.

Interaction studies involving this compound could focus on:

  • Protein Binding Affinity: Understanding how it interacts with biological macromolecules could reveal its potential as a drug candidate.
  • Metabolic Stability: Evaluating how metabolic enzymes affect its stability and bioavailability in biological systems.

These studies are crucial for assessing the viability of this compound in therapeutic contexts.

Several compounds share structural similarities with 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-(Chlorobenzyl)phenolContains a phenolic groupLacks the ethoxy and iodo substituents
3-Ethoxy-4-hydroxybenzaldehydeHydroxy group instead of chloroExhibits different reactivity due to hydroxyl
2-Chloro-4-(2-fluorobenzyl)phenolFluorine instead of iodinePotentially different biological activity
5-Iodo-3-methoxybenzaldehydeMethoxy substituentDifferent electronic properties due to methoxy

This table highlights how variations in substituents can influence both chemical behavior and biological activity, underscoring the uniqueness of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde.

XLogP3

4.5

Dates

Modify: 2023-08-19

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